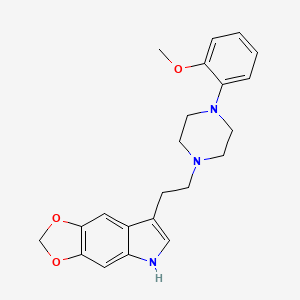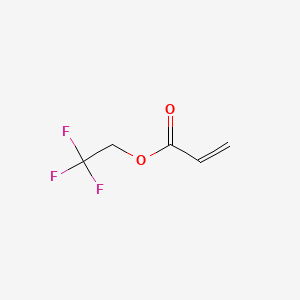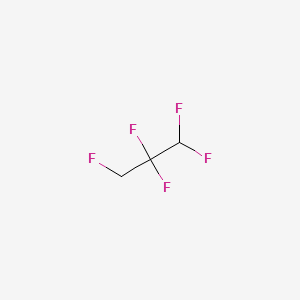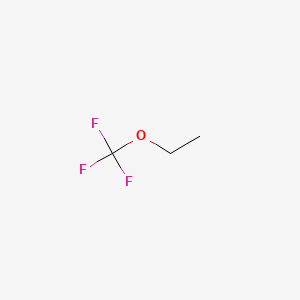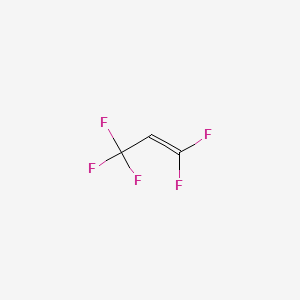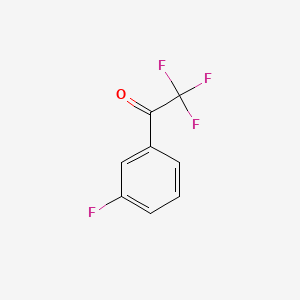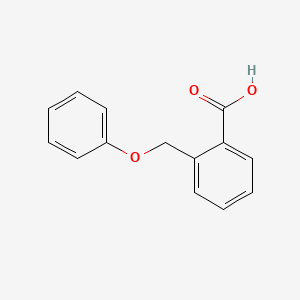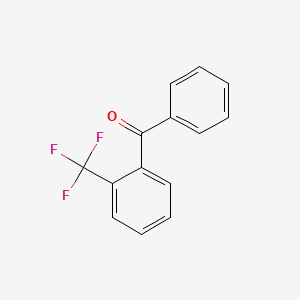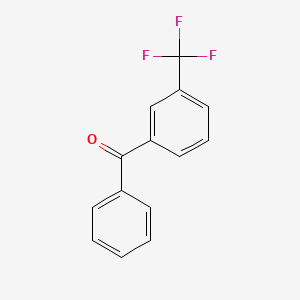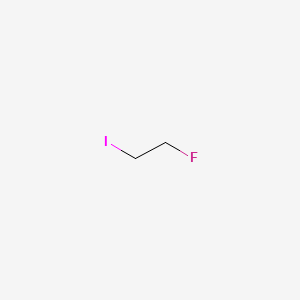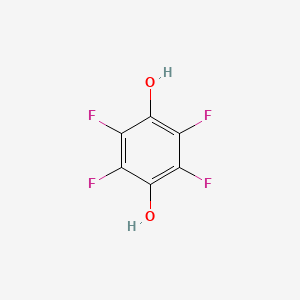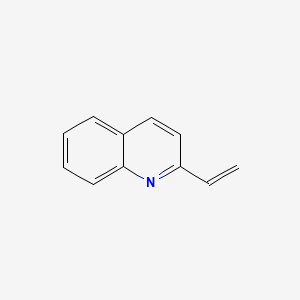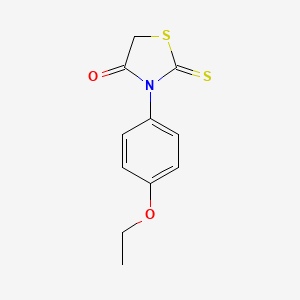
Rhodanine, 3-(p-ethoxyphenyl)-
Übersicht
Beschreibung
Rhodanine and its derivatives are a class of organic compounds that have garnered interest due to their diverse applications in various fields such as biochemistry, medicinal chemistry, photochemistry, coordination chemistry, and industry. The core structure of rhodanine is a 2-thio-4-oxothiazolidine ring, which can be modified at the 3-position to introduce various substituents, enhancing its chemical properties and potential uses .
Synthesis Analysis
The synthesis of rhodanine derivatives often involves condensation reactions. For instance, the condensation of rhodanine with aromatic dialdehydes has been explored, leading to the formation of a variety of 5-arylidene-rhodanines. These compounds are synthesized by introducing electrophilic substituents into the aromatic ring, which can significantly alter the compound's reactivity and potential applications . Additionally, novel pyrazoles functionalized with phenylalanine-derived rhodanine derivatives have been synthesized, demonstrating the versatility of rhodanine in creating compounds with significant antibacterial activity .
Molecular Structure Analysis
The molecular structure of rhodanine derivatives has been studied using various spectroscopic techniques. For example, the molecular structures of rhodium complexes containing pyrazole ligands with alkoxy- or aryloxyphenyl substituents have been investigated using IR and NMR spectroscopies. These studies have revealed insights into the steric characteristics of the ligands and the presence of dynamic processes in the complexes . Furthermore, the crystal structures of two rhodanine derivatives, 3-amino rhodanine and 3-methyl rhodanine, have been determined at low temperatures, providing detailed information on the geometry of the rhodanine ring .
Chemical Reactions Analysis
Rhodanine derivatives participate in various chemical reactions, which can be utilized for analytical and synthetic purposes. For instance, a new fluorescence reagent based on a rhodanine derivative has been synthesized, which can react with trace bismuth (III) to form a chelate, reducing fluorescence intensity and allowing for the spectrophotometric determination of bismuth . Additionally, rhodanine reacts with formaldehyde to form hydroxymethylated derivatives, which can further undergo reactions to yield complex molecules such as thioxo-spiro derivatives and dioxane carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of rhodanine derivatives are influenced by the substituents attached to the rhodanine ring. For example, the design and synthesis of π-deficient cross-conjugated T-shaped push-pull molecules consisting of 3-ethyl rhodanine have been described. These molecules exhibit significant non-linear optical properties and thermal stability, which are attributed to the efficient intra-molecular charge transfer processes . Additionally, the synthesis and properties of aromatic derivatives of rhodanine have been studied, with some derivatives forming stable complexes with metallic ions, which are useful for spectrophotometric measurements .
Wissenschaftliche Forschungsanwendungen
Rhodanine-Based Compounds in Drug Discovery
Rhodanine-based compounds are recognized for their broad spectrum of biological activities. Despite their potential, they are often considered pan assay interference compounds (PAINS) and frequent hitters in screening campaigns, due to their tendency to non-specifically interact with proteins and interfere in assays. Nevertheless, recent research highlights their synthesis, occurrence in compound libraries, and possible mechanisms of non-specific target modulation. The critical view suggests that the biological activity of rhodanine compounds should be evaluated carefully, considering the challenges in selectivity, unusual structure-activity relationship profiles, and safety concerns (Tomašič & Peterlin Mašič, 2012).
Anticancer Properties
Rhodanine derivatives exhibit a broad spectrum of biological activities, including notable anticancer properties. This review focuses on the anticancer features of rhodanines, discussing the structure–activity relationship (SAR) of rhodanine derivatives and their molecular targets. It underscores the potential of designing new, effective small molecules with anticancer capabilities among rhodanine derivatives or related heterocycles (Szczepański, Tuszewska, & Trotsko, 2022).
Fluorophores in Molecular Imaging
The use of rhodanine-based fluorophores in molecular imaging for cancer diagnosis has been investigated due to their potential for real-time detection with inexpensive equipment. However, concerns about their toxicity necessitate thorough investigation before clinical application. This literature review on the toxicity of widely used fluorophores, including rhodamine derivatives, suggests that while they can be toxic, the doses used in molecular imaging are generally much lower than those causing adverse effects, indicating a promising but cautious path forward for their use in clinical diagnostics (Alford et al., 2009).
Safety And Hazards
Rhodanine is classified as having acute toxicity - Category 4, Oral, and causes serious eye damage, Category 1 . It is harmful if swallowed and causes serious eye damage . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .
Zukünftige Richtungen
Rhodanine derivatives have grabbed the attention of researchers because of their broad range of pharmacological activities . They have been found to have significant activity against various vancomycin-resistant and methicillin-resistant Staphylococcus aureus strains . These findings suggest that certain rhodanine compounds may have potential use for the treatment of several multidrug-resistant Gram-positive bacterial infections .
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-16-11(12)15/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDUMUCIBCSUHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CSC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178106 | |
| Record name | Rhodanine, 3-(p-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642526 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Rhodanine, 3-(p-ethoxyphenyl)- | |
CAS RN |
23517-71-7 | |
| Record name | 3-(p-Ethoxyphenyl)-rhodanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023517717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC160629 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rhodanine, 3-(p-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(P-ETHOXYPHENYL)-RHODANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H706SW97GE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





